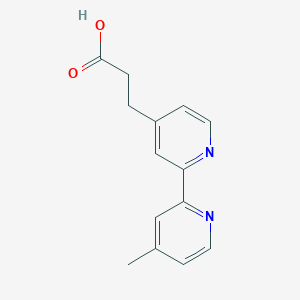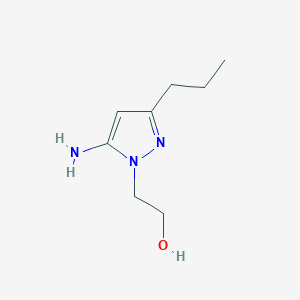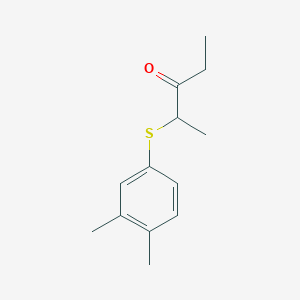
2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is an organic compound with the molecular formula C12H13IN2 It is a derivative of aniline, where the amino group is substituted with a 2-iodo group and a 1-methyl-1H-pyrrol-2-yl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline typically involves the iodination of N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline. One common method is to react N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process. Additionally, the purification of the product might involve techniques such as recrystallization or column chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Products include various oxidized forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products.
Applications De Recherche Scientifique
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the pyrrole moiety can enhance binding affinity through π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoaniline: Lacks the pyrrole moiety, making it less versatile in certain applications.
N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline: Lacks the iodine atom, which reduces its reactivity in substitution and coupling reactions.
Uniqueness
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is unique due to the presence of both the iodine atom and the pyrrole moiety. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications .
Propriétés
Formule moléculaire |
C12H13IN2 |
|---|---|
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
2-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13IN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3 |
Clé InChI |
PTZZRHRMGHSSJV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1CNC2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)


![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)









